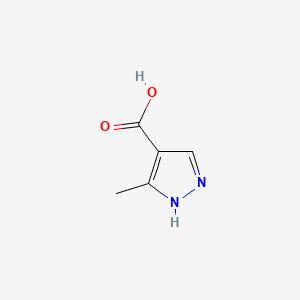

3-Methyl-1H-pyrazole-4-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-1H-pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2/c1-3-4(5(8)9)2-6-7-3/h2H,1H3,(H,6,7)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLYYXPDTFLUERX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20961104 | |

| Record name | 3-Methyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20961104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40704-11-8 | |

| Record name | 3-Methyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20961104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-1H-pyrazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Pyrazole Carboxylic Acid Scaffold in Modern Chemistry

An In-depth Technical Guide to the Chemical Properties of 3-Methyl-1H-pyrazole-4-carboxylic Acid

In the landscape of heterocyclic chemistry, the pyrazole nucleus stands as a privileged scaffold, consistently featured in molecules of significant biological and industrial importance.[1][2] Its unique electronic properties and structural rigidity make it an ideal building block in medicinal chemistry and agrochemical development.[3][4] When functionalized with a carboxylic acid group, the resulting pyrazole carboxylic acid becomes a highly versatile intermediate, offering a reactive handle for the synthesis of a diverse array of derivatives, including amides, esters, and more complex heterocyclic systems.[5][6]

This guide focuses on a specific, yet fundamentally important, member of this class: 3-Methyl-1H-pyrazole-4-carboxylic acid . We will explore its core chemical properties, synthesis, reactivity, and applications, providing researchers, scientists, and drug development professionals with a comprehensive technical resource grounded in established scientific principles.

Molecular Structure and Physicochemical Profile

The structural identity of a molecule is the foundation of its chemical behavior. 3-Methyl-1H-pyrazole-4-carboxylic acid features a five-membered aromatic ring with two adjacent nitrogen atoms, substituted with a methyl group at position 3 and a carboxylic acid at position 4.

Caption: General workflow for synthesizing the target compound.

Experimental Protocol: Synthesis via Cyclocondensation and Hydrolysis

This protocol describes a robust method for laboratory-scale synthesis. The choice of ethanol as a solvent is critical; it effectively dissolves the reactants and has a suitable boiling point for the reaction to proceed at a reasonable rate without requiring high-pressure apparatus.

Materials:

-

Ethyl acetoacetate

-

Hydrazine hydrate

-

Sodium nitrite

-

Diethyl ether

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Ethanol

Procedure:

-

Diazotization: Dissolve ethyl acetoacetate in ethanol and cool the solution to 0-5 °C in an ice bath. Slowly add a solution of sodium nitrite, followed by the dropwise addition of hydrochloric acid, maintaining the low temperature. This in-situ generation of nitrous acid converts the active methylene group into an oxime.

-

Reduction and Cyclization: To the resulting intermediate, add a reducing agent like sodium dithionite or perform catalytic hydrogenation. This step reduces the oxime to an amine, which spontaneously cyclizes with the adjacent ketone to form the pyrazole ring, yielding ethyl 3-methyl-1H-pyrazole-4-carboxylate.

-

Hydrolysis: Add a solution of sodium hydroxide to the reaction mixture and heat to reflux. This saponifies the ester to the corresponding carboxylate salt. [7]The causality here is the nucleophilic attack of the hydroxide ion on the ester's carbonyl carbon.

-

Acidification and Isolation: After cooling the reaction mixture, carefully acidify it with concentrated HCl until the pH is acidic (pH ~2-3). This protonates the carboxylate, causing the 3-Methyl-1H-pyrazole-4-carboxylic acid to precipitate out of the aqueous solution due to its lower solubility.

-

Purification: Filter the crude solid product, wash it with cold water to remove residual salts, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure compound. [8]6. Validation: The final product's identity and purity should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and melting point determination.

Chemical Reactivity and Derivatization

The reactivity of 3-Methyl-1H-pyrazole-4-carboxylic acid is dictated by two primary functional groups: the carboxylic acid and the pyrazole ring itself.

-

Carboxylic Acid Group: This is the most reactive site for derivatization. It readily undergoes standard carboxylic acid reactions:

-

Amide Formation: It can be converted to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. [9]This highly reactive intermediate is then coupled with various amines to form a wide range of pyrazole-4-carboxamides. This is the cornerstone of its application in agrochemicals. [9][10] * Esterification: Standard Fischer esterification conditions (an alcohol in the presence of a strong acid catalyst) can be used to form the corresponding esters. [11]* Pyrazole Ring: The ring is aromatic and can undergo electrophilic substitution, although it is generally less reactive than benzene. The N-H proton on the pyrazole ring is weakly acidic and can be deprotonated with a base, allowing for N-alkylation or N-arylation to generate 1-substituted pyrazole derivatives. [12]

-

Core Applications in Research and Development

The true value of 3-Methyl-1H-pyrazole-4-carboxylic acid lies in its role as a pivotal building block for creating high-value, biologically active molecules. [13]

Caption: Role as a central building block in R&D.

Agrochemicals: The SDHI Fungicide Revolution

The most significant commercial application of pyrazole-4-carboxylic acid derivatives is in the development of Succinate Dehydrogenase Inhibitor (SDHI) fungicides. [9][10]The 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide moiety, a close analogue, is present in numerous market-leading products like bixafen and fluxapyroxad. [7][9]These fungicides work by inhibiting Complex II in the mitochondrial respiratory chain of fungi, a mechanism known since the 1960s but revitalized by the efficacy of these pyrazole-based compounds. [10]The specific amide attached to the pyrazole-4-carbonyl core is tuned to optimize potency against different fungal species. [9]

Medicinal Chemistry: A Versatile Pharmacophore

In drug discovery, the pyrazole ring is a well-established pharmacophore present in drugs for various therapeutic areas. [2][6]Derivatives of 3-Methyl-1H-pyrazole-4-carboxylic acid have been investigated for a range of biological activities:

-

Anti-inflammatory and Analgesic: The pyrazole core is famously found in celecoxib, a selective COX-2 inhibitor. New derivatives are continually being synthesized and tested for anti-inflammatory and pain-relief properties. [2][12]* Antimicrobial and Antifungal: The scaffold has demonstrated broad-spectrum activity against various bacteria and fungi, making it a promising starting point for the development of new anti-infective agents. [3][11]* Other Therapeutic Areas: Pyrazole derivatives have shown potential as anticancer, antidepressant, antiviral, and anti-tubercular agents. [5]

Conclusion and Future Outlook

3-Methyl-1H-pyrazole-4-carboxylic acid is far more than a simple heterocyclic compound; it is a validated and highly valuable intermediate in both industrial and academic research. Its straightforward synthesis, predictable reactivity, and the proven success of its derivatives ensure its continued relevance. Future research will likely focus on developing more sustainable and cost-effective large-scale synthetic routes and exploring novel derivatives by functionalizing both the carboxylic acid group and the pyrazole ring to access new chemical space for drug and agrochemical discovery. The foundational chemical properties outlined in this guide provide the essential knowledge base for any scientist looking to innovate with this powerful molecular scaffold.

References

-

Wikipedia. (n.d.). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]

-

Li, Y., et al. (2019). Three metal complexes derived from 3-methyl-1H-pyrazole-4-carboxylic acid: synthesis, crystal structures, luminescence and electrocatalytic properties. RSC Advances. Retrieved from [Link]

-

ResearchGate. (2025). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Retrieved from [Link]

-

Bentham Science. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry. Retrieved from [Link]

-

Al-Ostoot, F. H., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Retrieved from [Link]

-

Štefane, B., & Požgan, F. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. Retrieved from [Link]

-

National Journal of Pharmaceutical Sciences. (2021). A review of pyrazole an its derivative. Retrieved from [Link]

-

Abdel-Wahab, B. F., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Pharmaceuticals. Retrieved from [Link]

-

WIPO Patentscope. (2018). WO/2018/032586 METHOD FOR SYNTHESIZING 3-(DIFLUOROMETHYL)-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID, AND INTERMEDIATES THEREOF. Retrieved from [Link]

- Google Patents. (n.d.). WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.

-

ResearchGate. (2001). Synthesis and biological activity of 3-methyl-1H- pyrazole-4-carboxylic ester derivatives. Chinese Journal of Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). WO2011064798A1 - Process for the preparation of a pyrazole derivative.

-

Scientific Information Database. (n.d.). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. Retrieved from [Link]

- Google Patents. (n.d.). CN111362874B - Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.

-

Wang, H., et al. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules. Retrieved from [Link]

-

PubChem. (n.d.). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]

-

CORE. (2012). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. Retrieved from [Link]

-

ResearchGate. (2020). Crystal structure of ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate, C7H7F3N2O2. Retrieved from [Link]

-

PubChem. (n.d.). 3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]

-

Pen-Active. (n.d.). The Role of Pyrazole Carboxylic Acids in Modern Drug Discovery. Retrieved from [Link]

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pharmajournal.net [pharmajournal.net]

- 5. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biologica...: Ingenta Connect [ingentaconnect.com]

- 6. nbinno.com [nbinno.com]

- 7. thieme.de [thieme.de]

- 8. sid.ir [sid.ir]

- 9. mdpi.com [mdpi.com]

- 10. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. files01.core.ac.uk [files01.core.ac.uk]

- 13. chemimpex.com [chemimpex.com]

3-Methyl-1H-pyrazole-4-carboxylic acid CAS number lookup

An In-Depth Technical Guide to 3-Methyl-1H-pyrazole-4-carboxylic acid (CAS: 40704-11-8)

Compound Identification and Overview

3-Methyl-1H-pyrazole-4-carboxylic acid is a heterocyclic organic compound featuring a pyrazole ring substituted with a methyl group and a carboxylic acid. This structure serves as a highly versatile and valuable building block in both medicinal chemistry and agrochemical development. The pyrazole nucleus is a well-established pharmacophore present in numerous commercial drugs and fungicides, prized for its metabolic stability and ability to participate in various biological interactions.[1][2] The carboxylic acid group provides a convenient synthetic handle for derivatization, enabling the creation of diverse libraries of esters and amides for screening and optimization.

This guide provides a comprehensive technical overview of its properties, synthesis, applications, and handling for professionals in research and development.

| Identifier | Value | Source |

| CAS Number | 40704-11-8 | |

| Molecular Formula | C₅H₆N₂O₂ | |

| Molecular Weight | 126.11 g/mol | |

| IUPAC Name | 3-methyl-1H-pyrazole-4-carboxylic acid | |

| SMILES | Cc1n[nH]cc1C(O)=O | |

| InChI Key | HLYYXPDTFLUERX-UHFFFAOYSA-N |

Physicochemical Properties

The compound is a stable solid under standard conditions, with properties that make it suitable for a range of synthetic transformations.

| Property | Value | Conditions | Source |

| Physical Form | Solid | Ambient | |

| Melting Point | 225-230 °C (decomposes) | (lit.) | |

| Assay | ≥ 97% | ||

| Storage Class | 11 (Combustible Solids) |

Synthesis and Reaction Chemistry

The synthesis of the pyrazole-4-carboxylic acid core is a cornerstone of heterocyclic chemistry. The most prevalent and robust method involves the condensation of a hydrazine derivative with a three-carbon building block, such as a 1,3-dicarbonyl compound or its synthetic equivalent.[3] The regiochemistry of the reaction can often be controlled by the choice of solvent and the nature of the substituents on the hydrazine and dicarbonyl precursors.

Generalized Synthetic Workflow

The diagram below illustrates a common pathway for synthesizing pyrazole cores. The process begins with a β-ketoester, which is reacted with a reagent like N,N-dimethylformamide dimethyl acetal to form an enamine intermediate. This intermediate is then cyclized with hydrazine (or a substituted hydrazine) to yield the pyrazole ring system. Subsequent hydrolysis of the ester group affords the target carboxylic acid.

Caption: Generalized synthesis of pyrazole-4-carboxylic acids.

Exemplary Experimental Protocol (Conceptual)

The following protocol is a generalized representation based on established methods for synthesizing pyrazole derivatives.[3]

-

Enamine Synthesis: A suitable β-ketoester (1.0 eq) is dissolved in an aprotic solvent (e.g., toluene). N,N-Dimethylformamide dimethyl acetal (1.2 eq) is added, and the mixture is heated to reflux for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed. The solvent is then removed under reduced pressure to yield the crude β-enamino ester intermediate.

-

Cyclization: The crude intermediate is dissolved in ethanol. Hydrazine hydrate (1.1 eq) is added dropwise at room temperature. The reaction mixture is then heated to reflux for 4-6 hours.

-

Hydrolysis & Isolation: After cooling, an aqueous solution of sodium hydroxide (2.0 eq) is added, and the mixture is refluxed for another 2-3 hours to hydrolyze the ester. The ethanol is removed in vacuo. The remaining aqueous solution is cooled in an ice bath and acidified to pH 2-3 with concentrated HCl. The resulting precipitate is collected by filtration, washed with cold water, and dried to afford the 3-methyl-1H-pyrazole-4-carboxylic acid. Recrystallization from an appropriate solvent like an ethanol/water mixture can be performed for further purification.[4]

Key Applications in Research and Industry

The utility of 3-methyl-1H-pyrazole-4-carboxylic acid and its derivatives spans multiple scientific domains, primarily driven by the biological activity of the pyrazole scaffold.

Foundational Scaffold in Agrochemicals

Perhaps the most significant industrial application of this chemical class is in the production of fungicides. Amides derived from the closely related 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid are a blockbuster class of fungicides known as Succinate Dehydrogenase Inhibitors (SDHIs).[5][6] These compounds, including commercial products like Bixafen, Fluxapyroxad, and Isopyrazam, are highly effective against a broad spectrum of crop diseases.[5][6]

Mechanism of Action: SDHI fungicides act by inhibiting Complex II (succinate dehydrogenase) in the mitochondrial respiratory chain of fungi.[5] This disruption of cellular respiration effectively halts ATP production, leading to fungal cell death. The pyrazole-carboxamide moiety is critical for binding to the enzyme's active site.

Sources

- 1. nbinno.com [nbinno.com]

- 2. jocpr.com [jocpr.com]

- 3. Synthesis and Characterization of Novel Methyl (3)5-(<i>N</i>-Boc-piperidinyl)-1<i>H</i>-pyrazole-4-carboxylates - ProQuest [proquest.com]

- 4. CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]

- 5. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

The Multifaceted Biological Activities of 3-Methyl-1H-pyrazole-4-carboxylic Acid: A Technical Guide for Researchers

Introduction: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, represents a cornerstone in the field of medicinal chemistry. Its unique structural and electronic properties have made it a "privileged scaffold," capable of interacting with a wide array of biological targets. Within this important class of compounds, 3-Methyl-1H-pyrazole-4-carboxylic acid serves as a crucial starting material and a key pharmacophore in the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the diverse biological activities associated with this compound and its derivatives, offering field-proven insights and detailed experimental methodologies for researchers in drug discovery and development.

The versatility of the pyrazole core allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties. Derivatives of 3-Methyl-1H-pyrazole-4-carboxylic acid have demonstrated a broad spectrum of biological activities, including antifungal, antibacterial, anticancer, anti-inflammatory, and hypoglycemic effects.[1][2][3] This guide will delve into the key mechanisms of action, provide robust experimental protocols for assessing these activities, and present quantitative data to facilitate comparative analysis.

Antifungal Activity: Targeting Fungal Respiration

One of the most well-established biological activities of derivatives of 3-Methyl-1H-pyrazole-4-carboxylic acid is their potent antifungal effect, particularly in the agrochemical sector.[4] Many commercial fungicides are based on the pyrazole carboxamide scaffold, which targets a critical enzyme in the fungal respiratory chain.

Mechanism of Action: Inhibition of Succinate Dehydrogenase (SDH)

The primary mode of antifungal action for many pyrazole carboxamide derivatives is the inhibition of succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain.[5] SDH is a key enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain, making it essential for fungal cellular respiration and energy production. By binding to the ubiquinone-binding site (Q-site) of the SDH complex, these inhibitors block the transfer of electrons from succinate to ubiquinone. This disruption of the electron transport chain leads to a halt in ATP production and ultimately results in fungal cell death.

The 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide moiety has been identified as a particularly effective pharmacophore for SDH inhibition.[4] A number of highly successful commercial fungicides, such as isopyrazam, bixafen, and fluxapyroxad, incorporate this key structural feature.[4]

Caption: Mechanism of antifungal action via inhibition of Succinate Dehydrogenase (SDH).

Experimental Protocol: In Vitro Mycelial Growth Inhibition Assay

This protocol details a method for assessing the in vitro antifungal activity of 3-Methyl-1H-pyrazole-4-carboxylic acid derivatives against various phytopathogenic fungi.

1. Preparation of Fungal Cultures:

-

Grow the selected fungal strains (e.g., Pythium aphanidermatum, Rhizoctonia solani) on potato dextrose agar (PDA) plates at 25°C until the mycelia cover approximately two-thirds of the plate.

2. Preparation of Test Compounds:

-

Dissolve the synthesized pyrazole derivatives in a suitable solvent (e.g., DMSO) to prepare stock solutions of known concentration (e.g., 10 mg/mL).

-

Prepare a series of dilutions from the stock solutions to achieve the desired final test concentrations.

3. Assay Procedure:

-

Prepare PDA medium and autoclave. Allow the medium to cool to approximately 50-55°C.

-

Add the appropriate volume of the test compound dilutions to the molten PDA to achieve the desired final concentrations. Ensure thorough mixing.

-

Pour the amended PDA into sterile Petri dishes and allow them to solidify.

-

Using a sterile cork borer, cut mycelial plugs (e.g., 5 mm diameter) from the actively growing edge of the fungal culture plates.

-

Place one mycelial plug in the center of each PDA plate containing the test compound.

-

Include a solvent control (PDA with DMSO) and a negative control (PDA only). A commercial fungicide (e.g., boscalid) can be used as a positive control.

-

Incubate the plates at 25°C in the dark.

4. Data Collection and Analysis:

-

Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the mycelia in the control plates reach the edge of the dish.

-

Calculate the percentage of mycelial growth inhibition using the following formula:

where dc is the average diameter of the fungal colony in the control group, and dt is the average diameter of the fungal colony in the treatment group.

-

Determine the EC50 (half-maximal effective concentration) value for each compound by performing a dose-response analysis.

Antibacterial Activity: A Broad Spectrum of Action

Derivatives of pyrazole carboxylic acids have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria.[1][6] This broad-spectrum activity makes them attractive candidates for the development of new antimicrobial agents to combat the growing threat of antibiotic resistance.

Mechanism of Action

The precise mechanisms of antibacterial action for many pyrazole derivatives are still under investigation and can vary depending on the specific substitutions on the pyrazole ring. However, potential mechanisms include:

-

Enzyme Inhibition: Pyrazole-containing compounds have been shown to inhibit essential bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are crucial for DNA replication and repair.

-

Disruption of Cell Membrane Integrity: Some derivatives may interact with the bacterial cell membrane, leading to increased permeability and leakage of cellular contents.

-

Inhibition of Biofilm Formation: Certain pyrazole compounds have been found to interfere with the signaling pathways involved in bacterial biofilm formation, a key virulence factor in many chronic infections.

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of pyrazole derivatives against various bacterial strains, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

1. Preparation of Bacterial Inoculum:

-

From a fresh agar plate, select 3-5 well-isolated colonies of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli).

-

Transfer the colonies to a tube containing sterile saline or broth.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.

-

Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

2. Preparation of Test Compounds:

-

Prepare a stock solution of each pyrazole derivative in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

3. Assay Procedure:

-

Inoculate each well of the microtiter plate containing the diluted test compounds with the prepared bacterial inoculum.

-

Include a positive control (broth with inoculum and no compound), a negative control (broth only), and a solvent control. A standard antibiotic (e.g., ciprofloxacin) should be included for quality control.

-

Seal the plates and incubate at 37°C for 18-24 hours.

4. Data Interpretation:

-

After incubation, visually inspect the plates for bacterial growth (turbidity).

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Activity: Targeting Cell Proliferation and Survival

The pyrazole scaffold is present in numerous approved and investigational anticancer drugs, highlighting its importance in oncology research. Derivatives of 3-Methyl-1H-pyrazole-4-carboxylic acid have been shown to possess potent antiproliferative activity against a variety of cancer cell lines.[7][8][9][10][11]

Mechanism of Action: Diverse and Pathway-Specific

The anticancer mechanisms of pyrazole derivatives are diverse and often depend on the specific molecular target. Some of the key mechanisms that have been identified include:

-

Kinase Inhibition: Many pyrazole-based compounds are potent inhibitors of various protein kinases that are crucial for cancer cell signaling, proliferation, and survival. For example, derivatives have been designed to target Fms-like tyrosine kinase 3 (FLT3), a key driver in acute myeloid leukemia (AML).[12]

-

Cell Cycle Arrest: Some compounds have been shown to induce cell cycle arrest, often at the G0/G1 or G2/M phases, thereby preventing cancer cell division.[8]

-

Induction of Apoptosis: Pyrazole derivatives can trigger programmed cell death (apoptosis) in cancer cells through various intrinsic and extrinsic pathways.

-

Inhibition of Carbonic Anhydrases: Certain pyrazole carboxylic acids have been identified as selective inhibitors of human carbonic anhydrase isoforms IX and XII, which are overexpressed in many hypoxic tumors and contribute to cancer cell survival and proliferation.[13]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biologica...: Ingenta Connect [ingentaconnect.com]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]

- 6. meddocsonline.org [meddocsonline.org]

- 7. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. publishatcj.com [publishatcj.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. Secure Verification [cherry.chem.bg.ac.rs]

The Versatile Scaffold: A Technical Guide to 3-Methyl-1H-pyrazole-4-carboxylic Acid and Its Derivatives

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in modern medicinal chemistry and agrochemical development. Among the vast family of pyrazole-containing compounds, 3-Methyl-1H-pyrazole-4-carboxylic acid and its derivatives have emerged as a particularly fruitful area of research and application. This technical guide provides an in-depth exploration of this versatile scaffold, from its fundamental synthesis and physicochemical properties to its extensive applications in drug discovery and materials science. We will delve into the intricacies of synthetic methodologies, elucidate the mechanisms of action that underpin its biological activity, and explore the critical structure-activity relationships that guide the design of novel therapeutic and agrochemical agents. Detailed experimental protocols, quantitative data summaries, and visual diagrams are provided to equip researchers with the practical knowledge required to harness the full potential of this privileged chemical entity.

Introduction: The Significance of the Pyrazole Core

Heterocyclic compounds form the bedrock of many pharmaceuticals and agrochemicals, and the pyrazole ring is a recurring motif in a multitude of biologically active molecules.[1] Its unique electronic properties, ability to participate in hydrogen bonding as both a donor and acceptor, and rigid conformational structure make it an ideal scaffold for interacting with biological targets.[1] The strategic placement of substituents on the pyrazole ring allows for the fine-tuning of a compound's steric, electronic, and pharmacokinetic properties, enabling the development of highly potent and selective agents.

3-Methyl-1H-pyrazole-4-carboxylic acid, in particular, serves as a crucial building block for a diverse array of derivatives. The carboxylic acid moiety at the 4-position provides a convenient handle for the introduction of various functional groups, most notably through the formation of amides and esters. This has led to the development of blockbuster fungicides and promising anticancer drug candidates.[2][3]

Synthesis of the 3-Methyl-1H-pyrazole-4-carboxylic Acid Scaffold

The construction of the pyrazole ring is a well-established area of organic synthesis, with the Knorr pyrazole synthesis being a foundational and widely employed method.[4][5][6] This reaction typically involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.

The Knorr Pyrazole Synthesis: A Step-by-Step Mechanism

The Knorr synthesis is a robust and versatile method for the preparation of pyrazoles.[4] The mechanism, catalyzed by acid, proceeds through the following key steps:[5][6]

-

Imine Formation: The reaction initiates with the acid-catalyzed condensation of one of the carbonyl groups of the 1,3-dicarbonyl compound with the hydrazine to form an imine intermediate.

-

Intramolecular Attack: The second nitrogen atom of the hydrazine then acts as a nucleophile, attacking the second protonated carbonyl group in an intramolecular fashion.

-

Cyclization and Dehydration: This attack leads to a cyclic intermediate which, upon elimination of two molecules of water, forms the stable aromatic pyrazole ring.

Caption: The Knorr Pyrazole Synthesis Workflow.

Experimental Protocol: Synthesis of Ethyl 3-Methyl-1H-pyrazole-4-carboxylate and Subsequent Hydrolysis

A common and practical route to 3-methyl-1H-pyrazole-4-carboxylic acid involves the synthesis of its ethyl ester precursor followed by hydrolysis.

Step 1: Synthesis of Ethyl 3-Methyl-1H-pyrazole-4-carboxylate [7]

-

Reaction Setup: To a solution of ethyl 2,4-dioxovalerate (1 equivalent) in a mixture of ethanol and acetic acid (e.g., 100:1 v/v), slowly add hydrazine monohydrate (1.5 equivalents) at 0 °C.

-

Reaction Execution: Allow the reaction mixture to stir at room temperature for 15 hours.

-

Work-up: Pour the reaction mixture into water and add a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain ethyl 3-methyl-1H-pyrazole-4-carboxylate.

Step 2: Hydrolysis to 3-Methyl-1H-pyrazole-4-carboxylic Acid [8]

-

Reaction Setup: Dissolve the synthesized ethyl 3-methyl-1H-pyrazole-4-carboxylate (1 equivalent) in ethanol.

-

Reaction Execution: Add an aqueous solution of sodium hydroxide (e.g., 1.2 equivalents) and stir the mixture at room temperature for approximately 2 hours.

-

Work-up: Concentrate the solution in vacuo to remove most of the ethanol. Adjust the pH of the remaining aqueous solution to 3-4 with a suitable acid (e.g., HCl).

-

Isolation: The precipitated solid is collected by filtration, washed with water, and dried to yield 3-methyl-1H-pyrazole-4-carboxylic acid.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of 3-methyl-1H-pyrazole-4-carboxylic acid is essential for its characterization and for predicting its behavior in various chemical and biological systems.

| Property | Value | Reference |

| Molecular Formula | C₅H₆N₂O₂ | [9] |

| Molecular Weight | 126.11 g/mol | [9] |

| Melting Point | 225-230 °C (decomposes) | [9] |

| Appearance | Solid | [9] |

Table 1: Physicochemical Properties of 3-Methyl-1H-pyrazole-4-carboxylic acid.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the structure and purity of synthesized compounds.

-

¹H NMR Spectroscopy: The proton NMR spectrum of 3-methyl-1H-pyrazole-4-carboxylic acid would be expected to show a singlet for the methyl group protons, a singlet for the pyrazole ring proton, and a broad singlet for the carboxylic acid proton. The chemical shifts will be influenced by the solvent used.[10]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the methyl carbon, the two distinct pyrazole ring carbons, and the carboxylic acid carbonyl carbon.[10]

-

Infrared (IR) Spectroscopy: Key IR absorption bands would include a broad O-H stretch for the carboxylic acid, a C=O stretch for the carbonyl group, and characteristic peaks for the pyrazole ring.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound.

Derivatives of 3-Methyl-1H-pyrazole-4-carboxylic Acid and Their Applications

The true utility of 3-methyl-1H-pyrazole-4-carboxylic acid lies in its role as a versatile precursor to a wide range of derivatives with significant biological activities. The carboxylic acid functionality is readily converted into amides, esters, and other functional groups, providing access to a vast chemical space.

Agrochemical Applications: Succinate Dehydrogenase Inhibitors (SDHIs)

A prominent class of derivatives are the N-aryl amides of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, which have been successfully commercialized as potent fungicides.[2] These compounds act by inhibiting succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain of fungi.[2]

Caption: Mechanism of Action of Pyrazole-based SDHI Fungicides.

Structure-Activity Relationship (SAR) Insights for SDHI Fungicides:

-

3-Position Substituent: The difluoromethyl group at the 3-position of the pyrazole ring is crucial for high antifungal activity.[11]

-

N-Aryl Moiety: The nature of the N-aryl substituent significantly impacts the potency and spectrum of activity. Bulky and lipophilic groups are often favored.[11]

| Compound | Target Fungi | EC₅₀ (µg/mL) | Reference |

| 7ai | Rhizoctonia solani | 0.37 | [8] |

| 7bk | Alternaria porri | 35.05 | [8] |

| 6b | Gibberella zeae | >50% inhibition at 50 µg/mL | [12] |

| 9m | Broad Spectrum | Higher activity than Boscalid | [11] |

Table 2: Antifungal Activity of Selected 3-Methyl-1H-pyrazole-4-carboxamide Derivatives.

Pharmaceutical Applications: Protein Kinase Inhibitors

In the realm of drug discovery, pyrazole derivatives have emerged as a privileged scaffold for the design of protein kinase inhibitors, which are a cornerstone of modern cancer therapy.[13] Kinases play a pivotal role in cell signaling pathways that regulate cell growth, proliferation, and survival, and their dysregulation is a hallmark of many cancers.[13]

Mechanism of Action:

Pyrazole-based kinase inhibitors typically function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrate proteins and thereby blocking the aberrant signaling cascade.[1]

Structure-Activity Relationship (SAR) for Kinase Inhibitors:

-

Hinge-Binding Motif: The pyrazole core often serves as a hinge-binding motif, forming crucial hydrogen bonds with the backbone of the kinase hinge region.[14]

-

Substituents at N1 and C5: Substituents at the N1 and C5 positions of the pyrazole ring project into different pockets of the ATP-binding site, and their modification is a key strategy for achieving potency and selectivity.[15]

-

Carboxamide Linker: The carboxamide linker derived from the 4-carboxylic acid is instrumental in positioning substituents to interact with specific residues in the kinase active site.[3]

| Compound | Target Kinase(s) | IC₅₀ (nM) | Reference |

| Compound 2 | Akt1 | 1.3 | [13] |

| Compound 6 | Aurora A | 160 | [13] |

| Compound 17 | Chk2 | 17.9 | [13] |

| Compound 3f | JAK1, JAK2, JAK3 | 3.4, 2.2, 3.5 | [16] |

| Afuresertib | Akt1 | 0.02 | [1] |

Table 3: Inhibitory Activity of Selected Pyrazole-based Kinase Inhibitors.

Materials Science: Metal Complexes and Catalysis

The coordinating ability of the nitrogen atoms in the pyrazole ring and the carboxylate group makes 3-methyl-1H-pyrazole-4-carboxylic acid an excellent ligand for the synthesis of metal-organic frameworks (MOFs) and coordination polymers.[17] These materials have potential applications in catalysis, gas storage, and luminescence. For instance, metal complexes derived from this ligand have been shown to exhibit catalytic activity in oxidation reactions.[17]

Conclusion and Future Perspectives

3-Methyl-1H-pyrazole-4-carboxylic acid and its derivatives represent a remarkably versatile and valuable class of compounds. Their straightforward synthesis, coupled with the vast chemical space accessible through derivatization, has cemented their importance in both agrochemical and pharmaceutical research. The continued exploration of this scaffold, guided by a deep understanding of structure-activity relationships and mechanistic principles, will undoubtedly lead to the discovery of new and improved fungicides, anticancer agents, and advanced materials. As our understanding of complex biological pathways and materials science continues to grow, the 3-methyl-1H-pyrazole-4-carboxylic acid core is poised to remain a privileged and highly sought-after building block for the innovators of tomorrow.

References

-

Knorr Pyrazole Synthesis (M. Pharm) | PPTX. (n.d.). Slideshare. Retrieved January 3, 2026, from [Link]

-

Knorr Pyrazole Synthesis. (2025, February 23). J&K Scientific LLC. Retrieved January 3, 2026, from [Link]

-

Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. Retrieved January 3, 2026, from [Link]

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021, December 28). PubMed Central. Retrieved January 3, 2026, from [Link]

-

Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. (2015, March 4). PubMed Central. Retrieved January 3, 2026, from [Link]

-

Knorr Pyrazole Synthesis. (n.d.). Chem Help ASAP. Retrieved January 3, 2026, from [Link]

-

Synthesis and Antifungal Activity of N-(Substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Derivatives. (2014, May 15). MDPI. Retrieved January 3, 2026, from [Link]

-

Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. (2020, January 1). SciSpace. Retrieved January 3, 2026, from [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023, June 29). PubMed Central. Retrieved January 3, 2026, from [Link]

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2021, June 22). KTU ePubl. Retrieved January 3, 2026, from [Link]

-

Structure–activity relationship summary of tested compounds. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

-

Knorr pyrrole synthesis. (n.d.). Wikipedia. Retrieved January 3, 2026, from [Link]

-

Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. (2016, May 26). PubMed Central. Retrieved January 3, 2026, from [Link]

-

Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2. (2025, July 12). PubMed Central. Retrieved January 3, 2026, from [Link]

-

Structures of pyrazole-based multi-kinase inhibitors and their IC50... (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

-

Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. (2015, March 4). ResearchGate. Retrieved January 3, 2026, from [Link]

-

Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. (2015, May 12). PubMed Central. Retrieved January 3, 2026, from [Link]

-

Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

-

Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. (2023, March 14). PubMed Central. Retrieved January 3, 2026, from [Link]

-

The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2022, October 18). MDPI. Retrieved January 3, 2026, from [Link]

-

anticancer IC 50 values of the eight compounds using MTT assay against the human breast cancer cells. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

-

The chemical structures of the pyrazole derivatives with their IC50 and pIC50 values. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

-

Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. (2025, October 16). ResearchGate. Retrieved January 3, 2026, from [Link]

-

Methyl 1H-pyrazole-4-carboxylate. (n.d.). PubChem. Retrieved January 3, 2026, from [Link]

-

IC 50 values of tested compounds ± standard deviation against HepG-2. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

-

Three metal complexes derived from 3-methyl-1H-pyrazole-4-carboxylic acid: synthesis, crystal structures, luminescence and electrocatalytic properties. (2018, January 1). RSC Publishing. Retrieved January 3, 2026, from [Link]

-

3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. (n.d.). Wikipedia. Retrieved January 3, 2026, from [Link]

-

Synthesis, characterization, preliminary molecular docking, pharmacological activity, and ADME studies of some new pyrazoline derivatives as anti-breast cancer agents. (2024, September 11). Pharmacia. Retrieved January 3, 2026, from [Link]

-

3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid. (n.d.). PubChem. Retrieved January 3, 2026, from [Link]

-

The anticancer IC50 values of synthesized compounds against 3 cell lines. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

-

Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. (2015, May 12). MDPI. Retrieved January 3, 2026, from [Link]

- Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester. (n.d.). Google Patents.

-

(PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (2025, August 6). ResearchGate. Retrieved January 3, 2026, from [Link]

-

ethyl 3-methyl-1H-pyrazole-4-carboxylate. (n.d.). PubChem. Retrieved January 3, 2026, from [Link]

-

Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate;Synthesis of some Pyrazolozaines. (2025, August 5). ResearchGate. Retrieved January 3, 2026, from [Link]

-

5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). Thieme Connect. Retrieved January 3, 2026, from [Link]

-

1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. (n.d.). NIST WebBook. Retrieved January 3, 2026, from [Link]

-

1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. (n.d.). NIST WebBook. Retrieved January 3, 2026, from [Link]

Sources

- 1. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]

- 2. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]

- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jk-sci.com [jk-sci.com]

- 5. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 6. name-reaction.com [name-reaction.com]

- 7. Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 8. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Methyl 3-amino-1H-pyrazole-4-carboxylate | C5H7N3O2 | CID 272904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. epubl.ktu.edu [epubl.ktu.edu]

- 11. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scispace.com [scispace.com]

- 16. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Three metal complexes derived from 3-methyl-1H-pyrazole-4-carboxylic acid: synthesis, crystal structures, luminescence and electrocatalytic properties - RSC Advances (RSC Publishing) [pubs.rsc.org]

discovery and history of pyrazole-4-carboxylic acids

An In-depth Technical Guide to the Discovery and History of Pyrazole-4-Carboxylic Acids

Authored by a Senior Application Scientist

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry. Its derivatives have demonstrated a vast spectrum of biological activities, leading to their incorporation into numerous approved pharmaceuticals.[1] Within this privileged scaffold, pyrazole-4-carboxylic acids represent a particularly significant subclass. The carboxylic acid moiety at the C4 position not only serves as a critical pharmacophoric element for interacting with biological targets but also provides a versatile synthetic handle for further molecular elaboration. This guide provides a comprehensive exploration of the historical discovery, evolution of synthetic methodologies, and the pivotal role of pyrazole-4-carboxylic acids in the landscape of drug discovery and development. We will delve into the foundational synthetic reactions, their mechanistic underpinnings, and the modern strategies that have enabled the widespread application of this essential chemical entity.

A Historical Perspective: The Genesis of Pyrazole Chemistry

The story of pyrazoles begins in the late 19th century, a period of foundational discoveries in heterocyclic chemistry. While the parent pyrazole was first synthesized by Buchner in 1889 through the decarboxylation of pyrazole-3,4,5-tricarboxylic acid, the groundwork for accessing this heterocyclic system was laid earlier by the German chemist Ludwig Knorr.[2]

In 1883, Knorr reported the condensation reaction between ethyl acetoacetate and phenylhydrazine, which did not yield the expected pyrazole but rather a pyrazolone, a class of compounds that would later include the first synthetically produced blockbuster drug, Antipyrine.[2] This reaction, now famously known as the Knorr Pyrazole Synthesis , became the first general and widely applicable method for constructing the pyrazole ring.[3][4][5] It involves the reaction of a hydrazine with a 1,3-dicarbonyl compound and remains a fundamental tool in the synthetic chemist's arsenal.[6]

Shortly after Knorr's discovery, Hans von Pechmann, in 1898, described another key method for pyrazole synthesis. The Pechmann Pyrazole Synthesis involves the reaction of acetylenes with diazomethane.[7] A crucial extension of this method for the synthesis of pyrazole-4-carboxylic acid derivatives is the use of diazoacetic esters in place of diazomethane, which directly introduces the carboxyl functional group onto the pyrazole core.[7]

These pioneering efforts by Knorr and Pechmann opened the door to the systematic exploration of pyrazole chemistry, paving the way for the eventual discovery and development of the therapeutically vital pyrazole-4-carboxylic acids.

Foundational Synthetic Methodologies for the Pyrazole Core

The construction of the pyrazole ring is central to accessing its carboxylic acid derivatives. Understanding the mechanisms of these foundational reactions is crucial for appreciating the strategic choices made in synthetic design.

The Knorr Pyrazole Synthesis

The Knorr synthesis is a robust and versatile method for preparing pyrazoles from the acid-catalyzed condensation of a hydrazine (or its derivatives) and a 1,3-dicarbonyl compound.[5] The reaction proceeds through a series of condensation and cyclization steps.

Causality in Experimental Choices: The choice of an acid catalyst is critical. It serves to protonate a carbonyl oxygen, activating the carbonyl carbon for nucleophilic attack by the hydrazine nitrogen.[5][8] The reaction is often heated to drive the dehydration steps, leading to the formation of the stable, aromatic pyrazole ring.[4] The regioselectivity of the reaction (i.e., which pyrazole isomer is formed) depends on which carbonyl group of an unsymmetrical 1,3-dicarbonyl compound is attacked first by the hydrazine.

Caption: Workflow of the Knorr Pyrazole Synthesis.

Experimental Protocol: Synthesis of 3-phenyl-1H-pyrazol-5(4H)-one (a Pyrazolone) via Knorr Reaction

This protocol is a variation of the Knorr synthesis using a β-ketoester, which demonstrates the core principles of the reaction.[4]

-

Reactant Preparation: In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).

-

Solvent and Catalyst Addition: Add 3 mL of 1-propanol and 3 drops of glacial acetic acid to the vial. The acetic acid acts as the catalyst.[4]

-

Reaction: Place a stir bar in the vial and heat the mixture on a hot plate to approximately 100°C with continuous stirring. Allow the reaction to proceed for 1 hour.

-

Monitoring: Monitor the reaction's progress by performing thin-layer chromatography (TLC) to check for the consumption of the starting material (ethyl benzoylacetate).

-

Work-up: Once the starting material is consumed, add 10 mL of water to the hot, stirring reaction mixture.

-

Crystallization and Isolation: Turn off the heat and allow the mixture to cool slowly to room temperature while stirring rapidly for 30 minutes to facilitate crystallization.

-

Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.

-

Washing and Drying: Rinse the collected product with a small amount of cold water and allow it to air dry completely.

-

Characterization: Determine the mass, percent yield, and melting point of the dried product.

The Pechmann Pyrazole Synthesis

First described in 1898, the Pechmann synthesis provides an alternative route to pyrazoles through the 1,3-dipolar cycloaddition of a diazo compound to an alkyne.[7][9] This method is particularly valuable for synthesizing pyrazole carboxylic acid derivatives by employing diazoacetic esters as the diazo component.[7]

Mechanistic Insight: The reaction involves the concerted [3+2] cycloaddition of the 1,3-dipole (the diazo compound) across the triple bond of the alkyne. This directly forms the five-membered pyrazole ring in a single, atom-economical step.

Caption: Workflow of the Pechmann Pyrazole Synthesis.

Specific Synthesis of Pyrazole-4-Carboxylic Acids

While the foundational methods construct the core ring, specific strategies are employed to ensure the introduction of the carboxylic acid group at the 4-position.

Vilsmeier-Haack Approach

A powerful and widely used method involves the Vilsmeier-Haack reaction. This reaction introduces a formyl group (-CHO) onto an activated aromatic ring. Hydrazones can be treated with the Vilsmeier reagent (a mixture of phosphorus oxychloride and a disubstituted formamide like DMF) to yield pyrazole-4-carboxaldehydes.[6][10] The resulting aldehyde can then be easily oxidized to the corresponding carboxylic acid using standard oxidizing agents like potassium permanganate (KMnO₄) or chromic acid.

Experimental Protocol: Synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid

This two-step protocol illustrates the Vilsmeier-Haack formylation followed by oxidation.[11]

Step 1: Vilsmeier-Haack Formylation

-

Reactant Preparation: In a reaction vessel, cool dry N,N-dimethylformamide (DMF) in an ice bath.

-

Reagent Addition: Slowly add phosphorus oxychloride (POCl₃) to the cooled DMF with stirring.

-

Substrate Addition: Add the starting pyrazolone (e.g., 3-methyl-1-phenyl-2-pyrazolin-5-one) to the Vilsmeier reagent.

-

Reaction: Heat the reaction mixture, for instance, at 60°C for 2 hours.

-

Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize to precipitate the pyrazole-4-carboxaldehyde product. Filter, wash, and dry the solid.

Step 2: Oxidation to Carboxylic Acid

-

Reactant Preparation: Dissolve the pyrazole-4-carboxaldehyde from Step 1 in a suitable solvent, such as acetic acid.

-

Oxidant Addition: Prepare a solution of an oxidizing agent (e.g., potassium permanganate) and add it portion-wise to the aldehyde solution while monitoring the temperature.

-

Reaction: Stir the mixture until the reaction is complete (monitored by TLC).

-

Work-up: Quench any excess oxidant. Extract the carboxylic acid product into an organic solvent after acidification of the aqueous layer.

-

Purification: Purify the final pyrazole-4-carboxylic acid product by recrystallization or column chromatography.

The Pivotal Role of Pyrazole-4-Carboxylic Acids in Drug Discovery

The pyrazole-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry. Its prevalence stems from a combination of favorable properties:

-

Bioisosterism: The pyrazole ring can act as a bioisostere for a phenyl ring, often improving physicochemical properties like solubility while maintaining or enhancing biological activity.[1]

-

Structural Rigidity: The planar, aromatic nature of the pyrazole ring provides a rigid scaffold, which helps in orienting substituents in a well-defined three-dimensional space for optimal interaction with protein binding sites.

-

Hydrogen Bonding: The carboxylic acid group is an excellent hydrogen bond donor and acceptor, enabling strong interactions with amino acid residues in target proteins.[12]

-

Synthetic Versatility: The carboxylic acid serves as a key intermediate, allowing for the creation of large libraries of derivatives (e.g., amides, esters) to explore structure-activity relationships (SAR).[13][14]

These attributes have led to the discovery of pyrazole-4-carboxylic acid derivatives with a wide array of pharmacological activities.

Table 1: Biological Activities of Pyrazole-4-Carboxylic Acid Derivatives

| Biological Activity | Example Compound Class | Therapeutic Area | Reference(s) |

| Hypoglycemic Agents | Substituted pyrazole-4-carboxylic acids | Antidiabetic | [15][16][17][18] |

| Enzyme Inhibition | Pyrazole carboxylic acids | Cardiovascular (Hao2 inhibitors) | [19] |

| Antifungal Agents | Pyrazole-4-carboxylic acid amides | Agrochemical/Antifungal | [12] |

| Anticancer Agents | Pyrazole-3-carboxylic acid amides | Oncology | [20] |

| Anti-inflammatory | 1H pyrazole-4-carboxylic acid esters | Inflammation | [21] |

| Antimicrobial | Urea derivatives of pyrazole-4-carboxylic acids | Infectious Diseases | [22] |

Conclusion and Future Outlook

From the foundational discoveries of Knorr and Pechmann to the sophisticated multicomponent and catalyzed reactions of today, the synthesis of pyrazoles has evolved dramatically. Within this evolution, pyrazole-4-carboxylic acids have emerged as a molecular framework of immense value. Their history is intertwined with the growth of medicinal chemistry, providing a robust and adaptable platform for drug design.

The continued exploration of novel synthetic routes, particularly those focusing on green chemistry principles and regioselective control, will undoubtedly expand the accessibility and diversity of these compounds.[10] As our understanding of complex biological systems deepens, the pyrazole-4-carboxylic acid scaffold is poised to remain a critical tool for researchers and scientists in their quest to develop the next generation of innovative therapeutics.

References

- J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis.

- Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm) | PPTX.

- Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis.

- Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. (n.d.). PMC - NIH.

- Name-Reaction.com. (n.d.). Knorr pyrazole synthesis.

- Wiley Online Library. (n.d.). Pechmann Pyrazole Synthesis.

- International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.

- MDPI. (n.d.). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives.

- PubMed. (2002). Synthesis and hypoglycemic evaluation of substituted pyrazole-4-carboxylic acids.

- MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.

- ResearchGate. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications.

- ResearchGate. (n.d.). Synthesis of pyrazole carboxylic acid intermediate 5....

- National Journal of Pharmaceutical Sciences. (2021). A review of pyrazole an its derivative. Retrieved from National Journal of Pharmaceutical Sciences.

- ResearchGate. (n.d.). Pechmann pyrazole synthesis | Request PDF.

- IJNRD. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE.

- SID. (n.d.). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen.

- PubMed. (2012). Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase.

- Semantic Scholar. (n.d.). Pechmann pyrazole synthesis.

- MDPI. (n.d.). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides.

- PMC - NIH. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.

- PMC - PubMed Central. (n.d.). Current status of pyrazole and its biological activities.

- BOC Sciences. (n.d.). The Role of Pyrazole Carboxylic Acids in Modern Drug Discovery.

- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.

- Bioscience Discovery. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.

- PubMed Central. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.

- ScienceDirect. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.

- ResearchGate. (2012). ChemInform Abstract: Pechmann Pyrazole Synthesis.

- Chem-Impex. (n.d.). Pyrazole-4-carboxylic acid.

Sources

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 4. chemhelpasap.com [chemhelpasap.com]

- 5. name-reaction.com [name-reaction.com]

- 6. mdpi.com [mdpi.com]

- 7. Pechmann Pyrazole Synthesis [drugfuture.com]

- 8. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. sid.ir [sid.ir]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. nbinno.com [nbinno.com]

- 14. chemimpex.com [chemimpex.com]

- 15. Synthesis and hypoglycemic evaluation of substituted pyrazole-4-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pharmajournal.net [pharmajournal.net]

- 17. ijnrd.org [ijnrd.org]

- 18. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 22. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 3-Methyl-1H-pyrazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the expected spectroscopic signature of 3-Methyl-1H-pyrazole-4-carboxylic acid (CAS: 40704-11-8), a valuable heterocyclic building block in medicinal chemistry and materials science. Given the sparse availability of consolidated public data for this specific molecule, this document synthesizes foundational spectroscopic principles with data from closely related pyrazole analogs to present a reliable, predictive guide for its characterization. Every protocol and interpretation is designed to be a self-validating system, grounded in established scientific literature.

Molecular Structure and Spectroscopic Overview

3-Methyl-1H-pyrazole-4-carboxylic acid is a five-membered heterocyclic compound featuring a pyrazole ring, a methyl group at position 3, and a carboxylic acid at position 4. The presence of both acidic (carboxylic acid) and basic (pyrazole ring) centers, along with its tautomeric nature (protons on the ring nitrogens can shift), makes it a versatile synthon.

A thorough spectroscopic analysis is essential to confirm its identity and purity. This guide will cover the three primary spectrometric techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Caption: Molecular structure of 3-Methyl-1H-pyrazole-4-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3-Methyl-1H-pyrazole-4-carboxylic acid, both ¹H and ¹³C NMR are required for unambiguous structure confirmation.

Experimental Protocol: NMR Analysis

The following protocol outlines the standard procedure for acquiring high-quality NMR data for pyrazole derivatives.[1]

-

Sample Preparation: Weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent, such as DMSO-d₆. DMSO-d₆ is often preferred for carboxylic acids as it allows for the observation of exchangeable protons (N-H and O-H).

-

Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer (e.g., Bruker Avance series).

-

¹H NMR Acquisition:

-

Set the spectral width to approximately 15 ppm.

-

Use a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire 16-32 scans to ensure a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to approximately 220 ppm.

-

Use a 45° pulse angle and a relaxation delay of 2 seconds.

-

Acquire a sufficient number of scans (e.g., 1024 or more) for adequate signal intensity, especially for quaternary carbons.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). For ¹H NMR, integrate the signals to determine proton ratios.

Caption: Standard workflow for NMR sample preparation and analysis.

Predicted ¹H NMR Spectrum (in DMSO-d₆)

The ¹H NMR spectrum is expected to show four distinct signals corresponding to the four different proton environments in the molecule.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Comparative Insights |

| 1 | ~12.0 - 13.0 | Broad Singlet | 1H | -COOH | The carboxylic acid proton is highly deshielded and its signal is typically broad due to hydrogen bonding and chemical exchange. Its chemical shift is concentration-dependent.[2] |

| 2 | ~12.0 - 13.0 | Broad Singlet | 1H | N-H | The pyrazole N-H proton is also acidic and exchangeable, often appearing as a broad signal. In some cases, it may overlap with the carboxylic acid proton signal. |

| 3 | ~7.8 - 8.2 | Singlet | 1H | C5-H | The single proton on the pyrazole ring (H-5) is in an electron-deficient aromatic system, leading to a downfield chemical shift. Data for methyl 1H-pyrazole-4-carboxylate shows ring protons in a similar region.[3] |

| 4 | ~2.3 - 2.5 | Singlet | 3H | -CH₃ | The methyl group protons are attached to an sp²-hybridized carbon of the pyrazole ring, resulting in a chemical shift slightly downfield from a typical alkane methyl group.[4] |

Predicted ¹³C NMR Spectrum (in DMSO-d₆)

The proton-decoupled ¹³C NMR spectrum is expected to display five signals, corresponding to the five unique carbon environments.

| Predicted Signal | Chemical Shift (δ, ppm) | Assignment | Rationale & Comparative Insights |

| 1 | ~165 - 170 | -COOH | The carbonyl carbon of a carboxylic acid is highly deshielded and appears significantly downfield. Typical values for carboxylic acids are in the 165-185 ppm range.[5][6] |

| 2 | ~145 - 150 | C3 | The C3 carbon, substituted with both a nitrogen and a methyl group, is expected to be significantly downfield. Data from various pyrazole derivatives supports this range.[7][8] |

| 3 | ~135 - 140 | C5 | The C5 methine carbon of the pyrazole ring is expected in the aromatic/heteroaromatic region. |

| 4 | ~110 - 115 | C4 | The C4 carbon, bearing the carboxylic acid group, is a quaternary carbon and its signal may be of lower intensity. Its position is influenced by the substitution pattern. |

| 5 | ~10 - 15 | -CH₃ | The methyl carbon signal appears in the typical upfield aliphatic region. |

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the key functional groups within a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: FT-IR Analysis

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is most convenient. Place a small amount of the crystalline powder directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer (e.g., Bruker Vertex series).

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum over the range of 4000–400 cm⁻¹.

-

Co-add 16-32 scans to achieve a high-quality spectrum.

-

-

Data Processing: The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Predicted Key IR Absorption Bands

The IR spectrum of 3-Methyl-1H-pyrazole-4-carboxylic acid will be dominated by features from the carboxylic acid group and the pyrazole ring. A study involving the synthesis of metal complexes with this molecule confirms its characterization by IR spectra.[9]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Description & Rationale |

| 2500 - 3300 (very broad) | O-H Stretch | Carboxylic Acid | This is the most characteristic band for a carboxylic acid, appearing as a very broad and strong absorption due to extensive hydrogen bonding.[10] |

| ~3100 | N-H Stretch | Pyrazole Ring | The N-H stretching vibration of the pyrazole ring is expected in this region. It may be superimposed on the broad O-H band. |

| ~2950 | C-H Stretch | Methyl Group | Aliphatic C-H stretching vibrations from the methyl group. |

| 1680 - 1710 (strong) | C=O Stretch | Carboxylic Acid | A strong, sharp absorption characteristic of the carbonyl group in a hydrogen-bonded carboxylic acid dimer.[10] |

| 1550 - 1620 | C=C & C=N Stretch | Pyrazole Ring | Vibrations corresponding to the stretching of the double bonds within the aromatic pyrazole ring.[11] |

| 1210 - 1320 | C-O Stretch | Carboxylic Acid | Stretching of the carbon-oxygen single bond of the carboxylic acid group. |

| ~920 (broad) | O-H Bend | Carboxylic Acid | Out-of-plane bending of the hydroxyl group of the dimerized carboxylic acid.[12] |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and valuable structural information based on the fragmentation pattern of the molecule upon ionization.

Experimental Protocol: Mass Analysis

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or through an LC inlet.

-

Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique that will likely generate the protonated molecular ion [M+H]⁺ in positive ion mode or the deprotonated ion [M-H]⁻ in negative ion mode.

-

Mass Analysis: Use a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap to obtain an accurate mass measurement, which can be used to confirm the elemental composition.

-

Fragmentation (MS/MS): To obtain structural information, perform a tandem mass spectrometry (MS/MS) experiment by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

Predicted Mass Spectrum and Fragmentation

The molecular formula C₅H₆N₂O₂ gives an exact mass of 126.0429 g/mol .

-

Molecular Ion Peak: In an ESI-MS experiment, the primary ion observed would be the protonated molecule [M+H]⁺ at m/z 127.0502 or the deprotonated molecule [M-H]⁻ at m/z 125.0356 .

-

Key Fragmentation Pathways: Tandem MS (MS/MS) of the molecular ion would likely reveal characteristic losses associated with the carboxylic acid group.

-

Loss of H₂O (18 Da): A fragment at m/z 109 could arise from the loss of water.

-

Loss of CO₂ (44 Da): Decarboxylation is a common fragmentation pathway for carboxylic acids, which would lead to a significant fragment at m/z 83 .

-

Loss of -COOH (45 Da): Cleavage of the carboxylic acid group would result in a fragment at m/z 81 .

-

Caption: Predicted major fragmentation pathways for 3-Methyl-1H-pyrazole-4-carboxylic acid.

Conclusion

The structural elucidation of 3-Methyl-1H-pyrazole-4-carboxylic acid is reliably achieved through a combination of NMR, IR, and MS techniques. While a consolidated, publicly available dataset is scarce, the predicted spectroscopic data presented in this guide, based on established principles and comparison with analogous structures, provides a robust framework for its characterization. The ¹H and ¹³C NMR spectra will define the carbon-hydrogen framework, the IR spectrum will confirm the presence of key carboxylic acid and pyrazole functional groups, and high-resolution mass spectrometry will verify the elemental composition and molecular weight. Researchers and developers can confidently use this guide for the verification and quality control of this important chemical building block.

References

- 1. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1 H-pyrazole-4-carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. METHYL 1H-PYRAZOLE-4-CARBOXYLATE(51105-90-9) 1H NMR spectrum [chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Three metal complexes derived from 3-methyl-1H-pyrazole-4-carboxylic acid: synthesis, crystal structures, luminescence and electrocatalytic properties - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. researchgate.net [researchgate.net]

- 12. orgchemboulder.com [orgchemboulder.com]

potential applications of substituted pyrazole carboxylic acids

An In-depth Technical Guide to the Potential Applications of Substituted Pyrazole Carboxylic Acids

Authored by a Senior Application Scientist